molecular formula C25H28N4O5 B1191739 CXD101

CXD101

Número de catálogo B1191739
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.

Aplicaciones Científicas De Investigación

1. Cancer Therapy and Immune System Activation

CXD101 has shown promise in reactivating the immune system to target cancer cells. It increases tumor expression of MHC I & II and infiltrates tumors with CD8 lymphocytes while decreasing T Reg cells. This property has been explored in a Phase Ib/II trial assessing CXD101 in combination with nivolumab for metastatic, previously-treated, microsatellite-stable colorectal carcinoma. The trial demonstrated the potential of CXD101 to re-engage the immune system's recognition of tumors, especially in combination with immune checkpoint inhibitors (Saunders et al., 2019).

2. Pharmacodynamics and Efficacy in Hematological Cancers

CXD101 has been studied for its safety, tolerability, pharmacokinetics, and pharmacodynamics, specifically in relapsed or refractory Hodgkin and non-Hodgkin lymphoma patients. The Phase I study indicated a favorable safety profile and observed disease activity in various types of lymphoma, suggesting its potential as a treatment option for hematological cancers (Eyre et al., 2016).

3. Enhancing Anti-cancer Activity through Immune Modulation

Research has indicated that CXD101 can modulate immune-relevant gene expression, particularly in colorectal cancer (CRC) cell lines. This modulation links to changes in the tumor microenvironment, notably in CD4 and CD8 tumor-infiltrating T lymphocytes. These findings suggest that CXD101's ability to alter gene expression related to the immune system can enhance its anti-cancer activity, especially when combined with immune checkpoint inhibitors (Blaszczak et al., 2021).

4. Assessment of CXD101 in Advanced Solid-Organ Cancer and Lymphoma

A Phase 2a cohort expansion study assessed the safety, tolerability, and preliminary efficacy of CXD101 in patients with advanced solid-organ cancer and lymphoma. The study provided insights into the tolerability of CXD101 and its efficacy in specific types of lymphoma, supporting further research into combination therapy approaches (Booth et al., 2021).

Propiedades

Fórmula molecular

C25H28N4O5

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

CXD101;  CXD-101;  CXD 101.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.